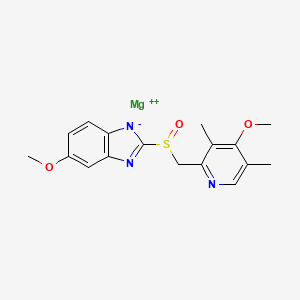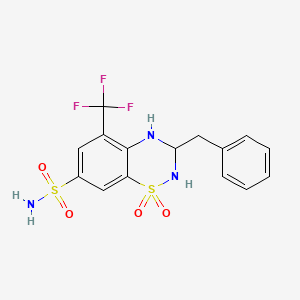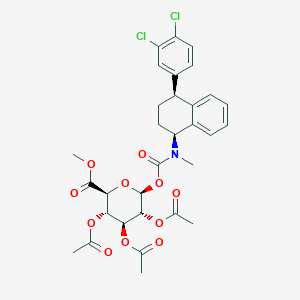
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate is a complex biochemical compound with the molecular formula C31H33Cl2NO11 and a molecular weight of 666.50 . This compound is primarily used in research, particularly in the fields of neurology and depression . It is a derivative of sertraline, a well-known antidepressant, and is used for various analytical and research purposes .
Métodos De Preparación
The synthesis of Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate involves multiple steps, starting from the base compound sertraline. The synthetic route typically includes the following steps:
Formation of Sertraline Carbamoyl Glucuronide: This involves the reaction of sertraline with glucuronic acid under specific conditions to form the carbamoyl glucuronide derivative.
Methyl Esterification: The carbamoyl glucuronide derivative is then reacted with methanol in the presence of a catalyst to form the methyl ester.
Triacetylation: Finally, the methyl ester is acetylated using acetic anhydride to form this compound.
Análisis De Reacciones Químicas
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compounds or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate is related to its parent compound, sertraline. It primarily acts by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available for neurotransmission . This action helps alleviate symptoms of depression and anxiety. The molecular targets include serotonin transporters and various receptors involved in the serotonin pathway .
Comparación Con Compuestos Similares
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate can be compared with other similar compounds such as:
Sertraline: The parent compound, which is widely used as an antidepressant.
Sertraline Glucuronide: Another derivative used in metabolic studies.
Sertraline Methyl Ester: A simpler ester derivative used in various research applications.
Propiedades
Fórmula molecular |
C31H33Cl2NO11 |
|---|---|
Peso molecular |
666.5 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H33Cl2NO11/c1-15(35)41-25-26(42-16(2)36)28(43-17(3)37)30(44-27(25)29(38)40-5)45-31(39)34(4)24-13-11-19(20-8-6-7-9-21(20)24)18-10-12-22(32)23(33)14-18/h6-10,12,14,19,24-28,30H,11,13H2,1-5H3/t19-,24-,25-,26-,27-,28+,30-/m0/s1 |
Clave InChI |
POOYLQFYHIDOKK-LEJCSSLFSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)N(C)[C@H]2CC[C@H](C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)N(C)C2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)


![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)


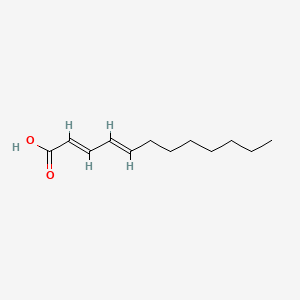
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
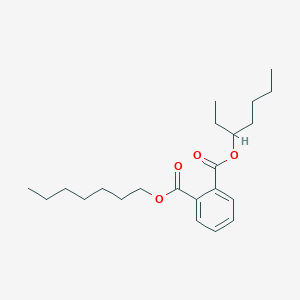
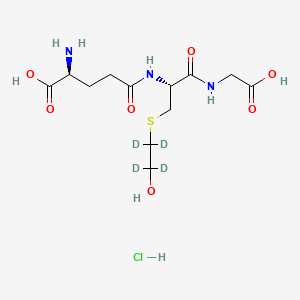
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
